4-Ethylcatechol-d5

Vue d'ensemble

Description

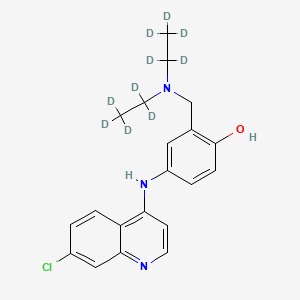

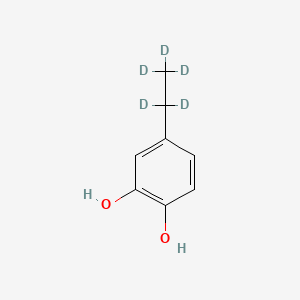

“4-Ethylcatechol-d5” is a chemical compound with the molecular formula C8H10O2 . It is also known as 3,4-Dihydroxyethylbenzene . This compound is not intended for human or veterinary use but is used for research purposes.

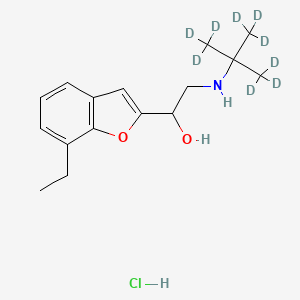

Molecular Structure Analysis

The molecular structure of “this compound” consists of a catechol group (a benzene ring with two hydroxyl groups) with an ethyl group attached . The molecular weight is 138.16 g/mol .

Applications De Recherche Scientifique

Sensory Evaluation and Electronic Tongue Discrimination in Wine : A study investigated the influence of 4-ethylcatechol (4-EC) on the sensory profile of Merlot wine contaminated with Brettanomyces. The consumer detection threshold (DT) and rejection threshold (CRT) of 4-EC in Merlot were established. An electronic tongue was more sensitive than some consumers in detecting 4-EC, suggesting it as a suitable methodology for detecting subthreshold concentrations of chemical compounds in wine (Diako et al., 2017).

High-Performance Liquid Chromatography for 4-Ethylcatechol Analysis in Wine : A method was developed using high-performance liquid chromatography-coulometric electrochemical array detection (HPLC-CEAD) to analyze 4-ethylcatechol in wine. This method, which requires no sample preparation or analyte derivatization, demonstrated good precision and recovery rates in spiked wine samples (Larcher et al., 2008).

Overview of Microbial Formation and Remediation in Red Wines : This review focuses on the microbial formation of 4-ethylphenol, 4-ethylguaiacol, and 4-ethylcatechol in red wines, their negative impact on aroma, and various preventive and remedial treatments. It also discusses analytical methods for controlling the levels of these compounds in wines (Milheiro et al., 2019).

Metabolic Activation of Carcinogenic Ethylbenzene : This study explored the metabolic transformation of ethylbenzene, which leads to the formation of 4-ethylphenol and subsequently 4-ethylcatechol. The oxidative DNA damage caused by these metabolites was investigated, highlighting a potential carcinogenic mechanism of ethylbenzene (Midorikawa et al., 2004).

Mécanisme D'action

Target of Action

The primary target of 4-Ethylcatechol-d5 is the enzyme β-glucuronidase . This enzyme is found in the intestinal microbiota and plays a significant role in the metabolism of glucuronides, a family of compounds involved in detoxification .

Mode of Action

This compound interacts with its target, β-glucuronidase, by inhibiting its activity . Specifically, it has been shown to cause a 65.5% inhibition of β-glucuronidase activity at a concentration of 20 µM . The kinetic profile suggests that this compound acts as a competitive inhibitor of β-glucuronidase .

Biochemical Pathways

The inhibition of β-glucuronidase by this compound affects the metabolism of glucuronides, potentially impacting various biochemical pathways. For instance, it has been reported that this compound can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

Result of Action

The inhibition of β-glucuronidase activity by this compound can lead to a reduction in the risk of colon cancer . By activating the Nrf2 signaling pathway, this compound may also help protect cells from oxidative stress, thereby contributing to the prevention of various diseases, including cancer .

Analyse Biochimique

Biochemical Properties

It is known that 4-Ethylcatechol, a closely related compound, has been shown to inhibit β-glucuronidase activity . This suggests that 4-Ethylcatechol-d5 may interact with enzymes such as β-glucuronidase and potentially influence biochemical reactions.

Cellular Effects

Studies on 4-Ethylcatechol have shown that it can inhibit β-glucuronidase activity, which could contribute to reducing the risk of colon cancer . This suggests that this compound might also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its non-deuterated counterpart, 4-Ethylcatechol .

Propriétés

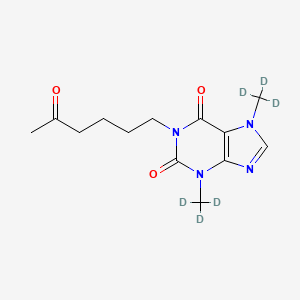

IUPAC Name |

4-(1,1,2,2,2-pentadeuterioethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGBNBLMBSXEM-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661955 | |

| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189508-64-2 | |

| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)